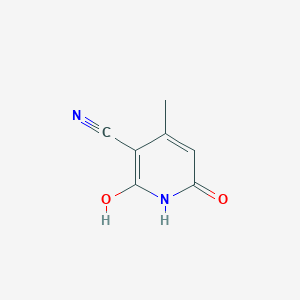

hUP1-IN-1

描述

属性

IUPAC Name |

2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-4-2-6(10)9-7(11)5(4)3-8/h2H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGYYQCOWUULNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063890 | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5444-02-0 | |

| Record name | 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5444-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5444-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of a Representative HIF-1 Pathway Inhibitor

Introduction

Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1][2][3][4] It plays a critical role in various physiological and pathological processes, including angiogenesis, cell proliferation, and metabolism.[3][5] The HIF-1 signaling pathway is frequently activated in solid tumors, contributing to their survival, growth, and resistance to therapy, making it a prime target for drug development.[1][5][6] This guide provides a comprehensive overview of the core mechanism of action of a representative small molecule inhibitor targeting the HIF-1 pathway, herein referred to as a Hypothetical HIF-1 Pathway Inhibitor (HPI1).

Core Mechanism of Action

The activity of HIF-1 is primarily determined by the stability of its alpha subunit (HIF-1α).[4][7] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome.[4][6][7] During hypoxia, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription.[5][7][8]

A representative HIF-1 pathway inhibitor, HPI1, can exert its effect through several mechanisms:

-

Inhibition of HIF-1α Stabilization: Many small molecule inhibitors target the PHD enzymes, either directly or indirectly, to promote the degradation of HIF-1α even under hypoxic conditions.

-

Disruption of HIF-1 Dimerization: Some inhibitors may interfere with the interaction between HIF-1α and HIF-1β, preventing the formation of the active transcriptional complex.

-

Blockade of DNA Binding: Compounds can be designed to prevent the HIF-1 heterodimer from binding to HREs on target gene promoters.

-

Inhibition of Transcriptional Coactivators: The transcriptional activity of HIF-1 requires the recruitment of coactivators such as p300/CBP. Inhibitors can disrupt this interaction.[2][4]

The primary mechanism of action for our hypothetical inhibitor, HPI1, is the inhibition of HIF-1α stabilization by targeting upstream signaling pathways that regulate HIF-1α protein levels.

Quantitative Data

The following table summarizes hypothetical quantitative data for HPI1, representing typical metrics obtained during the characterization of a HIF-1 pathway inhibitor.

| Parameter | Value | Description |

| IC₅₀ (HIF-1α Stabilization) | 50 nM | Concentration of HPI1 required to inhibit the hypoxia-induced stabilization of HIF-1α by 50% in a cellular assay. |

| IC₅₀ (VEGF Secretion) | 100 nM | Concentration of HPI1 required to inhibit the hypoxia-induced secretion of Vascular Endothelial Growth Factor (a key HIF-1 target gene) by 50%. |

| Ki (Target Kinase X) | 10 nM | The inhibition constant for the binding of HPI1 to its direct upstream target kinase, indicating high-affinity binding. |

| Cellular Potency (HeLa cells) | 75 nM | The effective concentration of HPI1 that elicits a 50% maximal response in a cell-based assay (e.g., inhibition of cell proliferation under hypoxia). |

| In vivo Efficacy (Tumor Growth Inhibition) | 60% at 50 mg/kg | The percentage of tumor growth inhibition observed in a mouse xenograft model at a specified dose. |

Experimental Protocols

Detailed methodologies for key experiments to characterize a HIF-1 pathway inhibitor like HPI1 are provided below.

HIF-1α Stabilization Assay (Western Blot)

Objective: To determine the effect of HPI1 on the hypoxia-induced stabilization of HIF-1α protein.

Methodology:

-

Cell Culture: Plate human cancer cells (e.g., HeLa or U87-MG) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of HPI1 for 2-4 hours.

-

Induction of Hypoxia: Place the cell culture plates in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ for 4-6 hours.[9] A normoxic control plate is kept in a standard incubator.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

VEGF ELISA Assay

Objective: To measure the effect of HPI1 on the secretion of the HIF-1 target gene product, VEGF.

Methodology:

-

Cell Culture and Treatment: Plate cells in a 24-well plate and treat with HPI1 as described above.

-

Induction of Hypoxia: Expose the cells to hypoxic conditions for 16-24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA:

-

Perform a sandwich ELISA for human VEGF according to the manufacturer's protocol.

-

Briefly, coat a 96-well plate with a capture antibody for VEGF.

-

Add the collected cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add the substrate and measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Generate a standard curve and calculate the concentration of VEGF in each sample.

Visualizations

Signaling Pathway Diagram

Caption: HIF-1 signaling pathway under normoxia, hypoxia, and the point of intervention for HPI1.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the identification and characterization of a HIF-1 pathway inhibitor.

References

- 1. Regulatory mechanisms of hypoxia-inducible factor 1 activity: Two decades of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]

- 5. mdpi.com [mdpi.com]

- 6. Cancer Cell Metabolism in Hypoxia: Role of HIF-1 as Key Regulator and Therapeutic Target [mdpi.com]

- 7. cusabio.com [cusabio.com]

- 8. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 9. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Target of hUP1-IN-1: A Technical Guide to UBE2O

Initial Inquiry and Target Identification: An inquiry for the biological target of "hUP1-IN-1" did not yield a direct match in scientific literature, suggesting a potential typographical error. The evidence strongly indicates that the intended target of interest is UBE2O (Ubiquitin-Conjugating Enzyme E2 O) , a key player in the ubiquitin-proteasome system. This guide will provide an in-depth technical overview of UBE2O as a biological target, with a focus on its known, albeit non-selective, inhibitor, Arsenic Trioxide (ATO).

Biological Target: UBE2O (Ubiquitin-Conjugating Enzyme E2 O)

UBE2O, also known as E2-230K, is an atypical E2 ubiquitin-conjugating enzyme. Unlike most E2 enzymes that require a separate E3 ubiquitin ligase to transfer ubiquitin to a substrate, UBE2O possesses both E2 and E3 ligase activities, classifying it as an E2/E3 hybrid enzyme.[1] This dual functionality allows it to directly recognize and ubiquitinate a variety of protein substrates, playing a crucial role in maintaining cellular homeostasis.[1]

UBE2O is implicated in numerous cellular processes, including protein degradation, signal transduction, and the regulation of gene expression.[1] Its dysregulation has been linked to several diseases, most notably cancer, where it often acts as an oncogene.[2] UBE2O targets several key proteins for degradation, thereby influencing critical signaling pathways that control cell growth, proliferation, and survival.[1][2]

Inhibitor: Arsenic Trioxide (ATO)

Currently, there are no highly selective, clinically approved small-molecule inhibitors that specifically target UBE2O. However, the well-established inorganic compound, Arsenic Trioxide (ATO) , has been identified as an inhibitor of UBE2O's ubiquitination function.[1] ATO is thought to exert its inhibitory effect by forming covalent bonds with cysteine residues within UBE2O, which are crucial for its catalytic activity.[1] While effective, it is important to note that ATO is not a selective inhibitor and impacts numerous other cellular pathways.[3][4]

Quantitative Data

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Citation |

| MCF-7 | Breast Cancer | 8 | 24 hours | [[“]] |

| MCF-7 | Breast Cancer | 1.8 | 48 hours | [[“]] |

| MCF-7 | Breast Cancer | 1.2 | 72 hours | [[“]] |

| NB4 | Acute Promyelocytic Leukemia | >5 | 48 hours | [3] |

| HepG2 | Hepatocellular Carcinoma | 6.23 | 48 hours | [6] |

| Huh7 | Hepatocellular Carcinoma | 3.78 | 7 days | [7] |

| Hep3B | Hepatocellular Carcinoma | 3.25 | 7 days | [7] |

| H446 CSCs | Small Cell Lung Cancer | ~40 | 72 hours | [4] |

| H209 CSCs | Small Cell Lung Cancer | Not specified | 72 hours | [4] |

Signaling Pathways

UBE2O exerts its influence on cellular function by targeting specific proteins for degradation, thereby modulating key signaling pathways. Two prominent examples are the AMPKα2-mTOR-HIF1α pathway and the c-Maf degradation pathway.

UBE2O-AMPKα2-mTOR-HIF1α Signaling Pathway

UBE2O targets the α2 subunit of AMP-activated protein kinase (AMPKα2) for ubiquitination and subsequent proteasomal degradation.[8] AMPK is a crucial energy sensor that, when active, suppresses the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling. By degrading AMPKα2, UBE2O relieves this inhibition, leading to the activation of mTORC1. Activated mTORC1 then promotes the stability and activity of Hypoxia-Inducible Factor 1-alpha (HIF1α), a transcription factor that drives the expression of genes involved in cell proliferation, metabolism, and angiogenesis, thereby contributing to tumor progression.[8]

UBE2O-Mediated c-Maf Degradation Pathway

The transcription factor c-Maf is a critical player in the pathophysiology of multiple myeloma (MM).[9] UBE2O has been shown to directly interact with c-Maf and mediate its K48-linked polyubiquitination, a signal for proteasomal degradation.[2][10][11] This action occurs independently of a separate E3 ligase.[10] The degradation of c-Maf leads to the downregulation of its target genes, such as cyclin D2, which are involved in cell cycle progression and proliferation.[9] In the context of multiple myeloma, where UBE2O is often downregulated, its restoration can induce apoptosis in MM cells and suppress tumor growth.[2][9]

Experimental Protocols

In Vitro Ubiquitination Assay

This protocol is designed to assess the E2/E3 hybrid ligase activity of UBE2O on a substrate protein in a controlled, cell-free environment.

Materials and Reagents:

-

Recombinant human E1 activating enzyme

-

Recombinant human UBE2O

-

Recombinant substrate protein (e.g., AMPKα2 or c-Maf)

-

Human ubiquitin

-

10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)

-

10 mM ATP solution

-

4x SDS-PAGE loading buffer

-

Deionized water

-

Primary antibodies against the substrate and ubiquitin

-

Secondary HRP-conjugated antibodies

-

Chemiluminescence substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Prepare the reaction mixture in a total volume of 30-50 µL. The final concentrations of the components should be optimized but can start as follows: 50-100 nM E1, 0.2-0.5 µM UBE2O, 1-2 µM substrate protein, and 5-10 µM ubiquitin.[12][13]

-

Set up the reactions on ice. In a microcentrifuge tube, combine the 10x ubiquitination buffer, deionized water, E1 enzyme, UBE2O, substrate protein, and ubiquitin.

-

Include negative controls, such as reactions lacking E1, UBE2O, or ATP, to ensure the observed ubiquitination is specific.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the reaction mixture at 30-37°C for 1-2 hours.[12]

-

Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5-10 minutes.[12]

-

Resolve the proteins by SDS-PAGE on a polyacrylamide gel suitable for the molecular weight of the substrate and its ubiquitinated forms.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the substrate protein overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 11.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. A ladder of higher molecular weight bands above the unmodified substrate indicates successful ubiquitination.

In Vivo Ubiquitination Assay

This protocol is used to determine if UBE2O ubiquitinates a specific substrate within a cellular context.

Materials and Reagents:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmids for tagged versions of UBE2O (e.g., Myc-UBE2O), the substrate of interest (e.g., HA-c-Maf), and ubiquitin (e.g., Flag-Ub).[10]

-

Cell culture medium and supplements

-

Transfection reagent

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM)

-

Antibodies for immunoprecipitation (e.g., anti-Flag) and Western blotting (e.g., anti-HA, anti-Myc)

-

Protein A/G agarose (B213101) or magnetic beads

-

SDS-PAGE and Western blotting reagents as described for the in vitro assay

Procedure:

-

Seed the mammalian cells in culture plates and grow them to an appropriate confluency for transfection (typically 70-90%).

-

Co-transfect the cells with the expression plasmids for the tagged substrate, UBE2O, and ubiquitin using a suitable transfection reagent according to the manufacturer's protocol.[10]

-

Allow the cells to express the proteins for 24-48 hours.

-

Approximately 4-6 hours before harvesting, treat the cells with a proteasome inhibitor (e.g., 10-20 µM MG132) to allow the accumulation of ubiquitinated proteins.[14]

-

Wash the cells with ice-cold PBS and lyse them in a denaturing lysis buffer containing protease and deubiquitinase inhibitors.[15]

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes at 4°C.

-

Incubate a portion of the cleared lysate with an antibody against the ubiquitin tag (e.g., anti-Flag) overnight at 4°C with gentle rotation to immunoprecipitate the ubiquitinated proteins.[10]

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the substrate's tag (e.g., anti-HA) to detect the ubiquitinated forms of the substrate protein.[10] A high molecular weight smear or ladder of bands will indicate polyubiquitination. The input lysates should also be probed for the expression of all transfected proteins.

Conclusion

While the initial query for "this compound" did not lead to a specific compound, the investigation has highlighted the significant role of UBE2O as a therapeutic target, particularly in oncology. Its unique E2/E3 hybrid nature and its involvement in critical cancer-related signaling pathways make it an attractive target for drug development. Although Arsenic Trioxide has been shown to inhibit UBE2O, its lack of specificity necessitates the search for more targeted inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the function of UBE2O and to screen for and characterize novel, selective inhibitors.

References

- 1. Regulatory roles of an atypical ubiquitin ligase UBE2O in orphans of multiprotein complexes for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ubiquitin-Conjugating Enzyme E2 O (UBE2O) and Its Therapeutic Potential in Human Leukemias and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arsenic trioxide induces depolymerization of microtubules in an acute promyelocytic leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arsenite Targets the RING Finger Domain of Rbx1 E3 Ubiquitin Ligase to Inhibit Proteasome-Mediated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. The antitumor effect of arsenic trioxide on hepatocellular carcinoma is enhanced by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arsenic trioxide induces differentiation of cancer stem cells in hepatocellular carcinoma through inhibition of LIF/JAK1/STAT3 and NF‐kB signaling pathways synergistically - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ubiquitin-conjugating enzyme UBE2O modulates c-Maf stability and induces myeloma cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The ubiquitin-conjugating enzyme UBE2O modulates c-Maf stability and induces myeloma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. UBE2O reduces the effectiveness of interferon-α via degradation of IFIT3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor PX-478

This technical guide is intended for researchers, scientists, and drug development professionals interested in the properties and applications of HIF-1α inhibitors.

Core Properties of PX-478

PX-478, chemically known as S-2-amino-3-[4′-N,N,-bis(chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride (B599025), is a potent small molecule inhibitor of HIF-1α.[1][2][3] It has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of PX-478 is presented in Table 1. This information is crucial for its handling, formulation, and experimental application.

| Property | Value | References |

| Chemical Name | (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)aniline oxide dihydrochloride | [6] |

| Molecular Formula | C₁₃H₂₀Cl₄N₂O₃ | [6][7] |

| Molecular Weight | 394.12 g/mol | [6][7] |

| CAS Number | 685898-44-6 | [6][8] |

| Appearance | Semi-solid | [8][9] |

| Solubility | ≥50 mg/mL in Water; ≥19.7 mg/mL in DMSO; ≥8.42 mg/mL in Ethanol | [6] |

| Storage | -20°C | [9] |

| Stability | Stable for ≥4 years at -20°C. In aqueous solution, it is more stable at pH < 3. | [7][9] |

Biological Activity and Potency

PX-478 effectively reduces both constitutive and hypoxia-induced levels of HIF-1α protein in a wide range of cancer cell lines.[1][8] Its inhibitory activity translates to the suppression of HIF-1 target gene expression, such as Vascular Endothelial Growth Factor (VEGF), and subsequent anti-proliferative and pro-apoptotic effects.[1][10]

In Vitro Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) of PX-478 for HIF-1α inhibition and cell growth varies across different cancer cell lines and oxygen conditions.

| Cell Line | Assay Type | Condition | IC₅₀ (µM) | References |

| PC-3 (Prostate) | HIF-1α Inhibition | Normoxia | 20-25 | [11][12] |

| DU 145 (Prostate) | HIF-1α Inhibition | Normoxia | 40-50 | [11][12] |

| MCF-7 (Breast) | HIF-1α Inhibition | Hypoxia | 4.0 ± 2.0 | [1] |

| HT-29 (Colon) | HIF-1α Inhibition | Hypoxia | 19.4 ± 5.0 | [1] |

| Panc-1 (Pancreatic) | HIF-1α Inhibition | Hypoxia | 10.1 ± 1.9 | [1] |

| BxPC-3 (Pancreatic) | HIF-1α Inhibition | Hypoxia | 15.3 ± 4.8 | [1] |

| PC-3 (Prostate) | Clonogenic Survival | Normoxia | 17 | [12] |

| PC-3 (Prostate) | Clonogenic Survival | Hypoxia | 16 | [12] |

| DU 145 (Prostate) | Clonogenic Survival | Normoxia | 35 | [12] |

| DU 145 (Prostate) | Clonogenic Survival | Hypoxia | 22 | [12] |

| MCF-7 (Breast) | Cell Viability (MTT) | Hypoxia | 25.1 | [13] |

| HT-29 (Colon) | Cell Viability (MTT) | Hypoxia | 29.5 | [13] |

Mechanism of Action

PX-478 exerts its inhibitory effect on HIF-1α through a multi-faceted mechanism that is independent of the von Hippel-Lindau (VHL) tumor suppressor protein and p53.[1][2][14] This broad mechanism contributes to its robust activity across various tumor types.

The primary mechanisms of action include:

-

Inhibition of HIF-1α Translation: PX-478 significantly suppresses the synthesis of the HIF-1α protein.[1][2] This is considered a major contributor to its overall inhibitory effect, particularly as HIF-1α translation is maintained under hypoxic conditions while the translation of many other proteins is reduced.[1]

-

Reduction of HIF-1α mRNA Levels: The compound has been shown to decrease the levels of HIF-1α messenger RNA.[1][2]

-

Inhibition of HIF-1α Deubiquitination: PX-478 also partially inhibits the deubiquitination of HIF-1α, leading to an accumulation of its polyubiquitinated form, thereby marking it for proteasomal degradation.[1][2]

The culmination of these actions is a significant reduction in the nuclear accumulation of HIF-1α, which in turn prevents the transactivation of its target genes involved in angiogenesis, glucose metabolism, and cell survival.[1][10]

Experimental Protocols

The following are generalized protocols for key experiments involving PX-478. Specific details may need to be optimized for different cell lines and experimental systems.

Western Blotting for HIF-1α Protein Levels

This protocol is designed to assess the effect of PX-478 on HIF-1α protein expression in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., PC-3, MCF-7)

-

Cell culture medium and supplements

-

PX-478 solution (prepared in an appropriate solvent like water or DMSO)

-

Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.

-

PX-478 Treatment: Treat the cells with various concentrations of PX-478 for a specified duration (e.g., 16-24 hours).[1][12]

-

Hypoxic Induction: For hypoxic conditions, place the culture plates in a hypoxia chamber (e.g., 1% O₂) or treat with a chemical inducer like CoCl₂ (150 µM) for the final 4-16 hours of the PX-478 incubation.[15]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-60 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[12][16]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk for 1 hour at room temperature. Incubate with the primary anti-HIF-1α antibody overnight at 4°C.[17] Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[16]

-

Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

Cell Viability / Clonogenic Survival Assay

This assay determines the effect of PX-478 on the long-term proliferative capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

PX-478 solution

-

Hypoxia chamber

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well in a 6-well plate).

-

PX-478 Treatment: Allow cells to attach, then treat with a range of PX-478 concentrations for a defined period (e.g., 18-24 hours) under either normoxic or hypoxic conditions.[12]

-

Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Colony Formation: Incubate the plates for 10-14 days until visible colonies are formed.

-

Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

-

Analysis: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the untreated control.

In Vivo Antitumor Activity Assessment

This protocol outlines a general procedure for evaluating the efficacy of PX-478 in a tumor xenograft model.

Materials:

-

Immunodeficient mice (e.g., nu/nu or SCID)

-

Cancer cells for implantation

-

PX-478 formulation for oral gavage or intraperitoneal injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer PX-478 at a specified dose and schedule (e.g., 30-100 mg/kg, daily or every other day, via oral gavage).[6][13][18]

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Endpoint: Continue the treatment until the tumors in the control group reach a predetermined endpoint, or for a specified duration.

-

Analysis: Compare the tumor growth curves between the PX-478-treated and control groups to determine the antitumor efficacy.

Conclusion

PX-478 is a potent and well-studied inhibitor of HIF-1α with a multi-pronged mechanism of action. Its ability to suppress HIF-1α levels and activity, independent of VHL and p53 status, makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of hypoxia and cancer biology. Further investigation into its clinical applications and potential combination therapies is warranted.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. apexbt.com [apexbt.com]

- 7. medkoo.com [medkoo.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Px 478 | C13H20Cl4N2O3 | CID 11234794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PX-478 | HIF-1α inhibitor | TargetMol [targetmol.com]

- 14. Facebook [cancer.gov]

- 15. Treatment with HIF-1α Antagonist PX-478 Inhibits Progression and Spread of Orthotopic Human Small Cell Lung Cancer and Lung Adenocarcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. Frontiers | PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer [frontiersin.org]

- 18. PX-478 2HCl | HIF inhibitor | HIF-1α Inhibitor | CAS 685898-44-6 | Buy PX478 2HCl from Supplier InvivoChem [invivochem.com]

An In-depth Technical Guide on the Structure-Activity Relationship of hUP1-IN-1, a Potent Inhibitor of Human Uridine Phosphorylase-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of hUP1-IN-1, a novel and potent inhibitor of human Uridine (B1682114) Phosphorylase-1 (hUP1). The information presented herein is derived from the seminal study by Renck et al., "Design of novel potent inhibitors of human uridine phosphorylase-1: synthesis, inhibition studies, thermodynamics, and in vitro influence on 5-fluorouracil (B62378) cytotoxicity," published in the Journal of Medicinal Chemistry in 2013.[1][2][3]

Human Uridine Phosphorylase-1 is a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[4][5][6] Inhibition of hUP1 is a promising therapeutic strategy to increase endogenous uridine levels, which can mitigate the toxic side effects of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU) without compromising their antitumor activity.[1][2][3] The development of potent and selective hUP1 inhibitors, such as this compound, is therefore of significant interest in oncology.[1][4]

Structure-Activity Relationship (SAR) Data

The design of this compound and its analogs was based on mimicking the transition state of the hUP1-catalyzed reaction.[1][2][3] The core scaffold is a 6-hydroxy-1H-pyridin-2-one derivative. The SAR studies focused on modifications at various positions of this scaffold to optimize inhibitory potency. The quantitative data for this compound (designated as compound 6a in the study) and its analogs are summarized in the table below.[3]

| Compound | R | R1 | R2 | % Inhibition at 1 µM | Kii (nM) Urd | Kis (nM) Urd |

| 1 | H | H | H | 38 | - | - |

| 2 | H | H | CN | 52 | - | - |

| 6a (this compound) | H | CH3 | CN | 70 | 375 | 635 |

| 6b | H | C2H5 | CN | 58 | - | - |

| 6c | H | n-C3H7 | CN | 45 | - | - |

| 6d | H | i-C3H7 | CN | 35 | - | - |

| 6e | H | n-C4H9 | CN | 32 | - | - |

| 6f | H | CH2-Ph | CN | 25 | - | - |

| 6g | H | CH2-c-C3H5 | CN | 41 | - | - |

| 6h | H | CH2-c-C4H7 | CN | 38 | - | - |

| 6i | H | CH2-c-C5H9 | CN | 35 | - | - |

| 6j | H | CH2-c-C6H11 | CN | 28 | - | - |

Data extracted from Renck D, et al. J Med Chem. 2013;56(21):8892-902.[1]

The SAR data reveals several key insights:

-

The introduction of a cyano group at the R2 position (compound 2 ) improved inhibitory activity compared to the unsubstituted parent compound 1 .[3]

-

Alkylation at the R1 position showed that a methyl group (compound 6a , this compound) provided the highest potency.[3]

-

Increasing the alkyl chain length at R1 generally led to a decrease in inhibitory activity.

-

Bulky substituents at the R1 position, such as benzyl (B1604629) and larger cycloalkylmethyl groups, were detrimental to activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Recombinant hUP1 Expression and Purification: The recombinant hUP1 was isolated using a single-step HPLC protocol with a cation exchange column. The purified, homogeneous protein was stored at -80 °C. Protein concentration was determined using the Bradford method.[3]

Enzyme Inhibition Assay: The inhibitory activity of the compounds on hUP1 was determined by monitoring the phosphorolysis of uridine. The standard assay was performed under initial rate conditions where the enzyme activity was linear.[3] The reaction mixture contained a specific concentration of the inhibitor, uridine as the substrate, and inorganic phosphate (B84403) in a suitable buffer. The reaction was initiated by the addition of the hUP1 enzyme. The rate of uridine consumption or uracil formation was measured spectrophotometrically. The IC50 values were determined from dose-response curves, and kinetic parameters (Kii and Kis) were determined using Lineweaver-Burk plots.[2] All assays were performed at 25 °C in a buffer of 50 mM Tris pH 8.0, 300 mM KCl, with a protein concentration of 40 μg/ml.[5]

Cell Viability and 5-FU Cytotoxicity Assay: Human colon cancer cell lines, such as HCT 116 and HT-29, were used to assess the effect of hUP1 inhibitors on 5-FU cytotoxicity.[7]

-

Cells were seeded in 48-well or 96-well plates and allowed to attach for 24 hours.[7][8]

-

The cells were then treated with varying concentrations of 5-FU, the hUP1 inhibitor, or a combination of both.

-

After a specified incubation period (e.g., 24, 72, or 120 hours), cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][9][10]

-

The MTT reagent was added to each well, and after incubation, the formazan (B1609692) product was solubilized.

-

The absorbance was measured using a microplate reader, and cell viability was calculated relative to untreated control cells. IC50 values for 5-FU with and without the inhibitor were then determined.[10]

Signaling Pathways and Experimental Workflows

The development and evaluation of this compound followed a logical workflow, from rational design to in vitro characterization and cellular efficacy studies. The mechanism of action of hUP1 inhibitors is linked to the modulation of the pyrimidine salvage pathway and its impact on 5-FU metabolism.

The inhibition of hUP1 by this compound leads to an increase in intracellular uridine levels. This elevated uridine competes with the toxic metabolites of 5-FU, thereby rescuing normal cells from 5-FU-induced toxicity.

References

- 1. Design of novel potent inhibitors of human uridine phosphorylase-1: synthesis, inhibition studies, thermodynamics, and in vitro influence on 5-fluorouracil cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indonesianjournalofcancer.or.id [indonesianjournalofcancer.or.id]

- 9. journal.waocp.org [journal.waocp.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Development of hUP1-IN-1: A Potent Inhibitor of Human Uridine Phosphorylase 1 (UPP1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Uridine (B1682114) Phosphorylase 1 (UPP1) is a critical enzyme in the pyrimidine (B1678525) salvage pathway, playing a significant role in uridine homeostasis and the activation of fluoropyrimidine-based chemotherapeutics like 5-fluorouracil (B62378) (5-FU). Elevated UPP1 levels in tumor cells are associated with poor prognosis and can contribute to the systemic toxicity of 5-FU. This technical guide details the discovery and preclinical development of hUP1-IN-1, a potent and selective inhibitor of UPP1. This compound, identified as potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-olate, was designed as a transition-state mimic of the UPP1-catalyzed reaction. This document provides a comprehensive overview of the inhibitor's mechanism of action, structure-activity relationships (SAR), and its potential to modulate the therapeutic index of 5-FU. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and development in this area.

Introduction: The Role of UPP1 in Cancer Therapy

Uridine Phosphorylase 1 (UPP1) catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate, a key step in the pyrimidine salvage pathway.[1][2] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, particularly in rapidly proliferating cancer cells.[3][4] Furthermore, UPP1 is involved in the metabolic activation of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). While UPP1 activity in tumor cells can enhance the localized conversion of 5-FU to its active, cytotoxic metabolites, its activity in healthy tissues contributes to systemic toxicity, a major limitation of 5-FU therapy.[5]

Inhibiting UPP1 presents a promising therapeutic strategy to increase endogenous uridine levels, which can protect normal tissues from 5-FU-induced toxicity, thereby potentially widening the therapeutic window of fluoropyrimidine-based cancer treatments.[5][6] Additionally, recent studies have implicated UPP1 in promoting tumor progression, metastasis, and creating an immunosuppressive tumor microenvironment, further highlighting its potential as a therapeutic target.[4][6]

The Discovery of this compound: A Structure-Guided Approach

The development of this compound was based on a rational, structure-guided design strategy. The inhibitor was conceived as a mimic of the carbocation transition state formed during the UPP1-catalyzed phosphorolysis of uridine.[7]

Lead Identification and Optimization

Initial screening and lead optimization efforts focused on identifying scaffolds that could effectively occupy the active site of hUP1. This led to the exploration of pyridin-2-one derivatives. The structure-activity relationship (SAR) studies of these compounds provided valuable insights into the chemical features required for potent inhibition.

Structure-Activity Relationship (SAR)

The SAR for the pyridin-2-one series of UPP1 inhibitors is summarized below. The inhibitory activity of various analogs was assessed to determine the contribution of different functional groups.

-

Core Scaffold: The 6-hydroxy-1H-pyridin-2-one core was identified as a crucial pharmacophore for hUP1 inhibition.

-

Substituents at C3: The introduction of a cyano group at the C3 position significantly enhanced inhibitory potency.

-

Substituents at C4: A methyl group at the C4 position was found to be optimal for activity.

-

Salt Formation: The potassium salt of the final compound, this compound, demonstrated favorable properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.[7][8]

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against hUP1

| Compound | Chemical Name | % Inhibition at 1 µM | Kii (nM) | Kis Urd (nM) |

| This compound (potassium) | Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-olate | 70% | 375 | 635 |

| Analog 1 | 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Data not specified | Data not specified | Data not specified |

| Analog 2 | 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | Data not specified | Data not specified | Data not specified |

Table 2: In Vitro Cytotoxicity and Modulation of 5-FU Activity

| Cell Line | Compound | IC50 (µM) | Combination Effect with 5-FU |

| SW-620 (Colon Cancer) | This compound | > 100 | Improved antiproliferative effects of 5-FU |

| HT-29 (Colon Cancer) | This compound | > 100 | Data not specified |

Signaling Pathways and Mechanism of Action

This compound acts as a competitive inhibitor of UPP1 with respect to the substrate uridine.[7] By blocking the active site, it prevents the phosphorolysis of uridine, leading to an increase in local uridine concentrations.

Recent research suggests that UPP1 activity is also linked to other cancer-promoting pathways, including the activation of AKT signaling and the creation of an immunosuppressive tumor microenvironment through the upregulation of cytokines like TGF-β1 and the expression of PD-L1.[6] By inhibiting UPP1, this compound may therefore also exert anti-tumor effects beyond the modulation of 5-FU toxicity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound, based on standard biochemical and cell-based assays.

Synthesis of this compound (Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-olate)

This protocol is a generalized representation based on synthetic routes for similar compounds. The specific details would be found in the primary research article by Renck et al.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate and acetonitrile in anhydrous ethanol (B145695).

-

Base Addition: Slowly add a solution of potassium ethoxide in ethanol to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for the time specified in the primary literature to drive the cyclization reaction to completion.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the potassium salt.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound potassium salt.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

hUP1 Enzyme Inhibition Assay

This protocol is based on a standard spectrophotometric assay for uridine phosphorylase activity.

Protocol:

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate Stock: 10 mM Uridine in assay buffer.

-

Enzyme Stock: Purified recombinant hUP1 in assay buffer.

-

Inhibitor Stock: this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of hUP1 enzyme to each well and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding uridine to a final concentration of, for example, 100 µM.

-

Immediately begin monitoring the decrease in absorbance at 262 nm every 30 seconds for 10-15 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constants (Kii and Kis), perform the assay with varying concentrations of both the inhibitor and the substrate (uridine) and fit the data to the appropriate enzyme inhibition models using graphing software.

-

Cell Viability (MTT) Assay

This protocol describes a standard method for assessing the cytotoxicity of a compound on cultured cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., SW-620) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound, 5-FU, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting cell viability against compound concentration.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of human Uridine Phosphorylase 1, discovered through a rational, structure-based design approach. Its ability to competitively inhibit UPP1 and modulate the cytotoxicity of 5-FU in preclinical models suggests its potential as a valuable agent to improve the therapeutic index of fluoropyrimidine-based chemotherapies. The emerging roles of UPP1 in tumor progression and immune evasion open up new avenues for the therapeutic application of UPP1 inhibitors, both as single agents and in combination with other cancer therapies.

Future research should focus on:

-

In-depth in vivo efficacy and toxicity studies of this compound.

-

Pharmacokinetic and pharmacodynamic characterization of this compound.

-

Further elucidation of the role of UPP1 in various cancer types and its impact on the tumor microenvironment.

-

Exploration of this compound in combination with immunotherapies.

This technical guide provides a solid foundation for researchers and drug developers interested in advancing the development of UPP1 inhibitors for cancer therapy. The detailed protocols and summarized data serve as a valuable resource for initiating and guiding further investigation into this promising therapeutic target.

References

- 1. Uridine phosphorylase-1 supports metastasis by altering immune and extracellular matrix landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Uridine Phosphorylase 1 in Cancer: A Comprehensive Pan-Cancer Analysis Highlighting Its Prognostic and Therapeutic Potential | Sciety [sciety.org]

- 4. dovepress.com [dovepress.com]

- 5. UPP1 enhances bladder cancer progression and gemcitabine resistance through AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UPP1 promotes lung adenocarcinoma progression through the induction of an immunosuppressive microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of novel potent inhibitors of human uridine phosphorylase-1: synthesis, inhibition studies, thermodynamics, and in vitro influence on 5-fluorouracil cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uridine phosphorylase-1 supports metastasis by altering immune and extracellular matrix landscapes | EMBO Reports [link.springer.com]

The Pivotal Role of Uridine Phosphorylase 1 (UPP1) in Oncology: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Uridine (B1682114) Phosphorylase 1 (UPP1), a key enzyme in the pyrimidine (B1678525) salvage pathway, has emerged as a significant player in the landscape of oncology. This technical guide provides an in-depth analysis of UPP1's multifaceted role in cancer progression, its value as a prognostic biomarker, and its potential as a therapeutic target. Through a comprehensive review of current literature, this document outlines the molecular mechanisms orchestrated by UPP1, including its impact on tumor metabolism, the tumor microenvironment, and key signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key research methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex processes involving UPP1. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing cancer diagnostics and therapeutics.

Introduction: UPP1 in the Context of Cancer Biology

Uridine Phosphorylase 1 (UPP1) is a critical enzyme that catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[1] This process is integral to the pyrimidine salvage pathway, which allows cells to recycle nucleosides for the synthesis of DNA and RNA.[1] In the context of cancer, where rapid cell proliferation demands a high rate of nucleotide synthesis, the activity of UPP1 becomes particularly significant.

Numerous studies have demonstrated the upregulation of UPP1 in a wide array of malignancies, where it often functions as an oncogene.[1][2] Elevated UPP1 expression has been consistently associated with poorer patient survival in several cancer types, including breast, colon, pancreatic, and lung cancer.[3][4] The oncogenic role of UPP1 extends beyond its metabolic function, influencing the tumor microenvironment, promoting immune evasion, and driving resistance to chemotherapy.[5][6][7]

Quantitative Analysis of UPP1 in Cancer

The expression of UPP1 and its prognostic significance vary across different cancer types. The following tables summarize key quantitative data from pan-cancer analyses and specific tumor studies.

Table 1: UPP1 Expression in Various Cancer Types (Pan-Cancer Analysis)

| Cancer Type | UPP1 Expression Status | Reference |

| Bladder Urothelial Carcinoma (BLCA) | Upregulated | [8] |

| Breast invasive carcinoma (BRCA) | Upregulated | [8] |

| Colon adenocarcinoma (COAD) | Upregulated | [8] |

| Esophageal carcinoma (ESCA) | Upregulated | [8] |

| Glioblastoma multiforme (GBM) | Upregulated | [8][9] |

| Head and Neck squamous cell carcinoma (HNSC) | Upregulated | [8] |

| Kidney renal clear cell carcinoma (KIRC) | Upregulated | [8] |

| Liver hepatocellular carcinoma (LIHC) | Upregulated | [8] |

| Lung adenocarcinoma (LUAD) | Upregulated | [2][8][10] |

| Lung squamous cell carcinoma (LUSC) | Upregulated | [8] |

| Pancreatic adenocarcinoma (PAAD) | Upregulated | [8] |

| Rectum adenocarcinoma (READ) | Upregulated | [8] |

| Stomach adenocarcinoma (STAD) | Upregulated | [8] |

| Thyroid carcinoma (THCA) | Upregulated | [2][8] |

| Uterine Corpus Endometrial Carcinoma (UCEC) | Upregulated | [8] |

| Kidney Chromophobe (KICH) | Downregulated | [8] |

| Kidney renal papillary cell carcinoma (KIRP) | Downregulated | [8] |

| Prostate adenocarcinoma (PRAD) | Downregulated | [8] |

| Uterine Carcinosarcoma (UCS) | Downregulated | [8] |

Table 2: Prognostic Significance of High UPP1 Expression in Various Cancers

| Cancer Type | Prognostic Implication | Statistical Significance (p-value) | Reference |

| Bladder Urothelial Carcinoma (BLCA) | Poor Overall Survival | < 0.05 | [11] |

| Brain Glioma | Shorter Overall Survival | < 0.05 | [9][12] |

| Breast Cancer | Decreased Relapse-Free Survival | Not Specified | [3][4] |

| Colon Cancer | Decreased Relapse-Free Survival | Not Specified | [3][4] |

| Lung Adenocarcinoma (LUAD) | Poor Overall Survival | < 0.05 | [2][5] |

| Pancreatic Cancer | Decreased Overall Survival | Not Specified | [3][4] |

Table 3: UPP1 and the Tumor Microenvironment

| Feature | Correlation with UPP1 Expression | Cancer Type | Reference |

| FOXP3+ Regulatory T cells (Tregs) | Positive | Lung Adenocarcinoma | [5] |

| M2-like Macrophages | Positive | Lung Adenocarcinoma | [5] |

| Cancer-Associated Fibroblasts (CAFs) | Positive | Lung Adenocarcinoma | [5] |

| Exhausted CD8+ T cells | Positive | Lung Adenocarcinoma | [5] |

| Neutrophils | Positive | Mammary Cancer, Colorectal Cancer | [7][13] |

| PD-L1 Expression | Positive | Lung Adenocarcinoma | [5][6] |

Key Signaling Pathways Involving UPP1

UPP1 is implicated in several critical signaling pathways that drive tumorigenesis and immune evasion.

PI3K/AKT/mTOR Pathway in Lung Adenocarcinoma

In lung adenocarcinoma (LUAD), UPP1 has been shown to regulate the expression of Programmed Death-Ligand 1 (PD-L1) through the PI3K/AKT/mTOR pathway.[5][6] This upregulation of PD-L1 on tumor cells contributes to an immunosuppressive tumor microenvironment by inhibiting the function of cytotoxic CD8+ T cells.[5]

Caption: UPP1-mediated activation of the PI3K/AKT/mTOR pathway in LUAD.

AKT Signaling Pathway in Bladder Cancer

In bladder cancer, UPP1 directly interacts with and activates AKT.[11][14] This activation is crucial for promoting cell proliferation, migration, invasion, and resistance to gemcitabine (B846).[11][14] UPP1 facilitates the binding of AKT to PDK1 and the recruitment of PIP3, leading to AKT phosphorylation and activation.[11][14]

Caption: UPP1-driven activation of AKT signaling in bladder cancer.

UPP1/ARNT Positive Feedback Loop in Gastric Cancer

A positive feedback loop between UPP1 and Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) has been identified in gastric cancer.[1][10] This loop drives metabolic reprogramming, enhancing glycolysis and mitochondrial translation to fuel cancer cell proliferation and survival.[10] ARNT upregulates UPP1 expression, and in turn, UPP1 activity enhances ARNT expression.[10]

Caption: UPP1/ARNT positive feedback loop in gastric cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of UPP1 in cancer.

Quantitative Real-Time PCR (qRT-PCR) for UPP1 mRNA Expression

Objective: To quantify the relative expression levels of UPP1 mRNA in cancer cells or tissues.

Materials:

-

TRIzol Reagent or RNA extraction kit

-

Reverse Transcription Kit (e.g., SuperScript II)

-

SYBR Green qPCR Master Mix

-

qPCR instrument

-

Nuclease-free water

-

Primers for UPP1 and a reference gene (e.g., GAPDH, ACTB)

Protocol:

-

RNA Extraction:

-

Homogenize cells or tissues in TRIzol reagent (1 mL per 50-100 mg of tissue or 10 cm² dish of cells).

-

Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a fresh tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol (B145695).

-

Air-dry the pellet and resuspend in nuclease-free water.

-

Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

-

-

Reverse Transcription (cDNA Synthesis):

-

In a nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.

-

Incubate at 65°C for 5 minutes, then place on ice.

-

Add reverse transcriptase buffer, DTT, and RNase inhibitor.

-

Add reverse transcriptase enzyme.

-

Incubate at 42-50°C for 50-60 minutes.

-

Inactivate the enzyme by heating at 70°C for 15 minutes.

-

-

qPCR:

-

Prepare a master mix containing SYBR Green qPCR Master Mix, forward and reverse primers for either UPP1 or the reference gene, and nuclease-free water.

-

Aliquot the master mix into qPCR plate wells.

-

Add diluted cDNA template to each well.

-

Run the qPCR program on a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Perform a melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Normalize the Ct value of UPP1 to the Ct value of the reference gene (ΔCt = Ct_UPP1 - Ct_reference).

-

Calculate the relative expression using the 2^-ΔΔCt method.

-

Caption: Workflow for qRT-PCR analysis of UPP1 mRNA expression.

Western Blot for UPP1 Protein Expression

Objective: To detect and quantify the levels of UPP1 protein in cell or tissue lysates.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against UPP1

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction:

-

Lyse cells or homogenized tissues in ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-UPP1 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

-

Caption: General workflow for Western blot analysis of UPP1 protein.

Immunohistochemistry (IHC) for UPP1 Localization

Objective: To visualize the expression and localization of UPP1 protein in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide solution (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against UPP1

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections through a graded series of ethanol (100%, 95%, 70%) to water.

-

-

Antigen Retrieval:

-

Heat the slides in antigen retrieval buffer using a microwave, pressure cooker, or water bath.

-

-

Peroxidase Blocking:

-

Incubate slides with 3% hydrogen peroxide to block endogenous peroxidase activity.

-

-

Blocking:

-

Incubate slides with a blocking solution to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-UPP1 antibody overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Incubate slides with a biotinylated secondary antibody.

-

Incubate with streptavidin-HRP conjugate.

-

Apply DAB chromogen substrate to visualize the antigen-antibody complex (brown precipitate).

-

-

Counterstaining and Mounting:

-

Counterstain the slides with hematoxylin.

-

Dehydrate the slides through a graded ethanol series and clear in xylene.

-

Mount with a coverslip using mounting medium.

-

-

Microscopic Analysis:

-

Examine the slides under a microscope to assess the intensity and localization of UPP1 staining.

-

Caption: Immunohistochemistry workflow for UPP1 protein detection.

Therapeutic Implications and Future Directions

The consistent upregulation of UPP1 in various cancers and its association with poor prognosis strongly support its potential as a therapeutic target.[8] Several strategies can be envisioned to target UPP1:

-

Small Molecule Inhibitors: The development of specific inhibitors that target the enzymatic activity of UPP1 could curtail the supply of nucleotides for rapidly dividing cancer cells.

-

Targeting Downstream Pathways: Inhibiting key downstream effectors of UPP1, such as the PI3K/AKT/mTOR pathway, could be a viable therapeutic approach.[5] For instance, tumors with high UPP1 expression have shown increased sensitivity to the Src family kinase inhibitors Bosutinib and Dasatinib.[5][6]

-

Combination Therapies: Combining UPP1 inhibition with conventional chemotherapy or immunotherapy may enhance treatment efficacy. For example, inhibiting UPP1 could potentially overcome gemcitabine resistance in bladder cancer or enhance the response to immune checkpoint inhibitors in lung adenocarcinoma.[5][11]

Future research should focus on elucidating the precise molecular mechanisms by which UPP1 is regulated in different cancer contexts and on the development and preclinical testing of novel UPP1 inhibitors. Furthermore, the identification of reliable biomarkers to predict response to UPP1-targeted therapies will be crucial for the clinical translation of these promising strategies.

Conclusion

Uridine Phosphorylase 1 is a multifaceted enzyme that plays a central role in the pathobiology of numerous cancers. Its involvement in tumor metabolism, signaling pathways, and the tumor microenvironment makes it a compelling target for the development of novel anti-cancer therapies. This technical guide provides a comprehensive overview of the current understanding of UPP1 in cancer, offering valuable insights and methodologies for the scientific community. Continued research into the intricate functions of UPP1 holds the promise of unlocking new avenues for the diagnosis and treatment of cancer.

References

- 1. geneonline.com [geneonline.com]

- 2. UPP1 Promotes Lung Adenocarcinoma Progression through Epigenetic Regulation of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UPP1/ARNT positive feedback loop drives gastric cancer progression through metabolism reprogramming | springermedizin.de [springermedizin.de]

- 4. UPP1 and AHSA1 as emerging biomarkers and targets in pancreatic cancer: A proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UPP1 promotes lung adenocarcinoma progression through the induction of an immunosuppressive microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UPP1 promotes lung adenocarcinoma progression through the induction of an immunosuppressive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uridine phosphorylase-1 supports metastasis by altering immune and extracellular matrix landscapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Uridine Phosphorylase 1 in Cancer: A Comprehensive Pan-Cancer Analysis Highlighting Its Prognostic and Therapeutic Potential | Sciety [sciety.org]

- 9. Uridine phosphorylase 1 is a novel immune‐related target and predicts worse survival in brain glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UPP1/ARNT positive feedback loop drives gastric cancer progression through metabolism reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UPP1 enhances bladder cancer progression and gemcitabine resistance through AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uridine phosphorylase 1 is a novel immune-related target and predicts worse survival in brain glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. UPP1 enhances bladder cancer progression and gemcitabine resistance through AKT - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on hUP1-IN-1 and the Pyrimidine Salvage Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine (B1678525) salvage pathway is a critical metabolic route for the synthesis of nucleotide building blocks, playing a pivotal role in DNA and RNA synthesis. This pathway offers a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the pyrimidine salvage pathway and a detailed analysis of a specific inhibitor, hUP1-IN-1, which targets human Uridine (B1682114) Phosphorylase 1 (hUP1), a key enzyme in this pathway. This document includes a thorough examination of the pathway's mechanism, quantitative data for this compound, detailed experimental protocols for inhibitor characterization, and the interplay between hUP1 inhibition and the efficacy of chemotherapeutic agents like 5-fluorouracil (B62378).

The Pyrimidine Salvage Pathway: An Overview

Cells have two primary pathways for synthesizing pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine, a process that is energetically expensive.[1] In contrast, the pyrimidine salvage pathway recycles pre-existing pyrimidine bases (uracil, thymine (B56734), and cytosine) and nucleosides (uridine, thymidine (B127349), and cytidine) that are derived from the breakdown of nucleic acids or from extracellular sources.[1][2] This pathway is less energy-intensive and is crucial for tissues with high rates of nucleic acid turnover and for cells that have a limited capacity for de novo synthesis.[1]

The key enzymes and steps in the pyrimidine salvage pathway are as follows:

-

Uridine Phosphorylase (UPase): This enzyme, with two isoforms in humans (UPP1 and UPP2), catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[3][4] UPP1 is widely distributed in various tissues.[5]

-

Thymidine Phosphorylase (TPase): This enzyme catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.

-

Uridine-Cytidine Kinase (UCK): This kinase phosphorylates uridine and cytidine (B196190) to form uridine monophosphate (UMP) and cytidine monophosphate (CMP), respectively.[6]

-

Thymidine Kinase (TK): This enzyme phosphorylates thymidine to form thymidine monophosphate (TMP).

-

Uracil Phosphoribosyltransferase (UPRT): This enzyme converts uracil and 5-phosphoribosyl-1-pyrophosphate (PRPP) into UMP.[7]

-

Cytidine Deaminase (CDA): This enzyme converts cytidine and deoxycytidine to uridine and deoxyuridine, respectively, which can then be further metabolized in the salvage pathway.[6]

These initial products (UMP, CMP, and TMP) are subsequently phosphorylated to their di- and tri-phosphate forms (UDP, CDP, TDP, UTP, CTP, and TTP), which are the direct precursors for RNA and DNA synthesis.

Visualizing the Pyrimidine Salvage Pathway

The following diagram illustrates the core reactions of the pyrimidine salvage pathway.

This compound: A Potent Inhibitor of Human Uridine Phosphorylase 1

This compound is a small molecule inhibitor of human Uridine Phosphorylase 1 (hUP1).[8] By inhibiting hUP1, this compound blocks the conversion of uridine to uracil, leading to an increase in intracellular and extracellular uridine levels. This modulation of the pyrimidine salvage pathway has significant therapeutic potential, particularly in cancer therapy.

Quantitative Data for this compound

The inhibitory potency of this compound against hUP1 has been characterized by determining its inhibition constants. The following table summarizes the available quantitative data.

| Parameter | Value | Description | Reference |

| Kii | 375 nM | The inhibition constant for the inhibitor binding to the enzyme-substrate complex. | [8] |

| Kis | 635 nM | The inhibition constant for the inhibitor binding to the free enzyme. | [8] |

| Inhibitory Activity | 70% at 1 µM | The percentage of hUP1 catalyzed reaction inhibited at a 1 µM concentration of this compound. | [8] |

Mechanism of Action and Therapeutic Rationale

The primary mechanism of action of this compound is the competitive inhibition of hUP1. By blocking the active site of the enzyme, it prevents the breakdown of uridine. This has important implications in the context of cancer treatment with fluoropyrimidines like 5-fluorouracil (5-FU).

5-FU is a widely used chemotherapeutic agent that, once metabolized, can inhibit thymidylate synthase, a critical enzyme in the de novo pyrimidine synthesis pathway, and can also be incorporated into RNA and DNA, leading to cytotoxicity.[9][10] However, the efficacy of 5-FU can be limited by its toxicity to healthy tissues. Uridine has been shown to protect normal tissues from 5-FU-induced toxicity without compromising its anti-tumor activity.[5] By inhibiting hUP1, this compound can increase endogenous uridine levels, potentially serving as a rescue agent to mitigate the side effects of 5-FU chemotherapy.[5][11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the pyrimidine salvage pathway.